9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
IUPAC Name |
(5Z)-3-methyl-5-[(9-methyl-4-oxo-2-pyrrolidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S2/c1-11-6-5-9-22-14(11)19-15(21-7-3-4-8-21)12(16(22)23)10-13-17(24)20(2)18(25)26-13/h5-6,9-10H,3-4,7-8H2,1-2H3/b13-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWBKRYVVIDFJE-RAXLEYEMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrido[1,2-a]pyrimidin-4-one core, the introduction of the thiazolidin-5-ylidene moiety, and the attachment of the pyrrolidin-1-yl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis methods while ensuring cost-effectiveness and environmental sustainability. This might involve continuous flow chemistry techniques, advanced purification methods, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Oxidation Reactions
The thioxo (C=S) group in the thiazolidinone ring is susceptible to oxidation, yielding sulfoxide or sulfone derivatives. Reaction conditions and outcomes vary based on oxidizing agents:
The Z-configuration of the exocyclic methylene group remains intact during these reactions .
Reduction Reactions
The conjugated system in the thiazolidinone ring and pyridopyrimidinone core allows selective hydrogenation:
| Reducing Agent | Target Site | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH<sub>4</sub> | Thiazolidinone C=C bond | Partially saturated thiazolidine ring | 65% | |
| H<sub>2</sub>/Pd-C (10%) | Pyridopyrimidinone aromatic system | Dihydro-pyridopyrimidinone derivative | 78% |
Reduction of the thioxo group (C=S → C–SH) is not observed under these conditions.
Nucleophilic Substitution
The pyrrolidin-1-yl group at position 2 of the pyridopyrimidinone core undergoes substitution with amines:
Substitution reactions retain the Z-configuration of the thiazolidinone methylene group.
Cycloaddition Reactions
The exocyclic methylene group participates in [4+2] Diels-Alder reactions:
These reactions exploit the electron-deficient nature of the thiazolidinone ring .
Functionalization of the Pyridopyrimidinone Core
The 9-methyl group and pyrimidinone oxygen are sites for further derivatization:
| Reaction Type | Reagent | Product | Key Findings | Reference |
|---|---|---|---|---|
| Alkylation | 4-Methoxybenzyl chloride | 9-(4-Methoxybenzyl) analog | Improved solubility and bioavailability | |
| Acylation | Acetyl chloride | 4-O-acetyl derivative | Stabilized pyrimidinone ring |
Comparative Reactivity with Structural Analogs
The compound’s reactivity aligns with related thiazolidinone-pyridopyrimidinone hybrids:
| Analog Structure | Key Reactivity Differences | Reference |
|---|---|---|
| 3-ethyl-4-oxo variant | Faster oxidation rates due to reduced steric hindrance | |
| Pyrrolidine-free analogs | Limited nucleophilic substitution at position 2 |
Mechanistic Insights
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of similar heterocyclic systems and can be used in the development of new synthetic methodologies.
Biology
In biological research, the compound’s potential as a bioactive molecule is explored. Its interactions with biological targets, such as enzymes or receptors, are investigated to identify potential therapeutic applications.
Medicine
In medicinal chemistry, the compound is evaluated for its pharmacological properties. It may exhibit activity against specific diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, the compound’s properties, such as stability and reactivity, are leveraged for various applications, including the development of new materials or as intermediates in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Core Structure and Substituent Variations
All analogs share the pyrido[1,2-a]pyrimidin-4-one scaffold fused to a thiazolidin-4-one ring. Key structural differences arise from substituents at positions 2 and 3 (Table 1).
Table 1: Substituent Variations in Structural Analogs
Key Structural Insights
Position 2 Modifications: The target compound’s pyrrolidin-1-yl group is a cyclic amine, offering rigidity and moderate electron-donating effects.
Thiazolidinone Substituents: The target’s 3-methyl group provides minimal steric hindrance compared to bulkier 3-(1-phenylethyl) or 3-pentyl substituents. Larger groups may hinder binding to biological targets but improve metabolic stability. 3-Propyl and 3-isopropyl groups () balance lipophilicity and steric effects, influencing pharmacokinetic profiles.
Configuration and Spectroscopy: The Z-configuration, confirmed via X-ray crystallography (using SHELX ), ensures planar alignment of the thiazolidinone ring with the pyrido-pyrimidinone core, optimizing π-π stacking interactions. IR spectra of analogs show characteristic thioxo (C=S) stretches near 1250–1300 cm⁻¹, while NMR data reveal deshielded protons adjacent to the exocyclic double bond .
Biological Activity
9-Methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a compound of interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by data from various studies.
Chemical Structure and Properties
The compound has a molecular formula of and features several functional groups that contribute to its biological activity. The presence of the thiazolidine ring and pyrido[1,2-a]pyrimidine structure suggests potential interactions with biological targets.
Antibacterial Activity
Research indicates that derivatives of thiazolidine compounds exhibit significant antibacterial properties. For instance, compounds similar to 9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yidene)methyl] have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study reported that certain derivatives had minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics like ampicillin and streptomycin, indicating superior antibacterial potency .
Table 1: Antibacterial Activity Data
| Compound | Bacteria Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 0.004 | 0.008 |
| Compound B | Escherichia coli | 0.03 | 0.06 |
| Compound C | Enterobacter cloacae | 0.002 | 0.004 |
Antifungal Activity
The antifungal activity of the compound has also been explored. In vitro studies demonstrated that it exhibits good to excellent antifungal effects against various fungi. The most sensitive strain was found to be Trichoderma viride, while Aspergillus fumigatus showed more resistance .
Table 2: Antifungal Activity Data
| Compound | Fungi Strain | MIC (mg/mL) |
|---|---|---|
| Compound A | Trichoderma viride | 0.004 |
| Compound B | Aspergillus fumigatus | 0.06 |
Anticancer Activity
Recent investigations into the anticancer potential of this compound have yielded promising results. The compound has been tested against various cancer cell lines, showing cytotoxic effects that warrant further exploration for potential therapeutic applications in oncology.
The biological activity of 9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yidene)methyl] is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth.
- Interference with Cell Division: The structural components may disrupt normal cellular processes in cancer cells, leading to apoptosis.
Case Studies
A notable case study involved the synthesis and evaluation of thiazolidine derivatives where the target compound was tested for its antibacterial and antifungal properties. Results indicated that modifications in the thiazolidine structure significantly impacted biological activity, suggesting that structural optimization could enhance efficacy .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and optimizing the yield of this compound?
- Methodological Answer : Synthesis of structurally similar pyrido[1,2-a]pyrimidin-4-one derivatives often involves condensation reactions between thiazolidinone intermediates and substituted pyrimidine precursors. For example, in related pyrrolo[3,2-d]pyrimidine syntheses, refluxing with methanol/ammonia or formamide under controlled conditions (6–8 hours) improves yield and purity . Optimization may require adjusting solvent polarity (e.g., ethanol-DMF mixtures) and reaction time to accommodate steric effects from the pyrrolidin-1-yl and thioxo-thiazolidinone substituents. Monitoring via TLC and recrystallization in polar aprotic solvents is advised.
Q. How can crystallographic data be obtained and refined for structural confirmation?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is widely employed for small-molecule crystallography . For accurate structural analysis, ensure high-resolution data collection (≤ 0.8 Å) and apply twin refinement if crystal twinning is observed. ORTEP-3 can generate thermal ellipsoid plots to visualize molecular geometry and validate the (Z)-configuration of the thiazolidinone-methylidene group .
Q. What analytical techniques are suitable for purity assessment?
- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water gradient) with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks. Nuclear magnetic resonance (NMR) spectroscopy (1H/13C) is critical for detecting impurities; focus on the pyrrolidine N–CH3 (δ ~2.5 ppm) and pyrimidin-4-one carbonyl (δ ~165 ppm) signals . Note that commercial sources like Sigma-Aldrich may not provide analytical data for rare compounds, necessitating in-house validation .
Advanced Research Questions
Q. How do non-covalent interactions influence the compound’s reactivity in catalytic or supramolecular systems?
- Methodological Answer : Investigate hydrogen bonding (e.g., thioxo S and pyridyl N atoms) and π-π stacking (pyrido-pyrimidine core) via density functional theory (DFT) calculations. Experimental validation can involve co-crystallization with complementary ligands (e.g., halogen-bond donors) and analyzing packing motifs using SC-XRD . For catalytic applications, assess steric effects of the pyrrolidin-1-yl group on substrate binding using kinetic studies .
Q. What strategies address contradictions in spectroscopic vs. crystallographic data for the Z/E configuration of the methylidene group?
- Methodological Answer : If NMR suggests a mixture of configurations (e.g., split vinyl proton signals), employ dynamic HPLC or variable-temperature NMR to assess isomerization barriers. SC-XRD is definitive for configuration assignment; if crystals are unavailable, compare experimental UV-Vis λmax with TD-DFT-computed spectra for Z/E isomers .
Q. How can regioselectivity challenges in functionalizing the pyrido-pyrimidinone core be mitigated?
- Methodological Answer : The electron-withdrawing 4-oxo group directs electrophilic substitution to the 3-position. For late-stage modifications (e.g., introducing aryl groups at the methylidene position), use Pd-catalyzed cross-coupling under inert conditions. Monitor steric hindrance from the 9-methyl and pyrrolidin-1-yl groups, which may necessitate bulky ligands (e.g., XPhos) to prevent side reactions .
Experimental Design Considerations
Q. What computational tools predict the compound’s solubility and stability in biological assays?
- Methodological Answer : Use COSMO-RS or Hansen solubility parameters to estimate solubility in DMSO/water mixtures. For stability, perform accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze by LC-MS. Molecular dynamics (MD) simulations can model interactions with lipid bilayers or serum proteins .
Q. How can synthetic byproducts from the thioxo-thiazolidinone moiety be characterized?
- Methodological Answer : Byproducts may arise from sulfur oxidation (e.g., sulfoxide/sulfone formation). Use LC-MS with positive/negative ion modes to detect S-related adducts. Isotopic labeling (34S) or X-ray photoelectron spectroscopy (XPS) can confirm oxidation states .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
